molecular formula C19H26N6O3 B2569482 1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915929-07-6

1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2569482
CAS No.: 915929-07-6
M. Wt: 386.456
InChI Key: VMYVLVQRSFXJGG-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,7-Dimethyl groups: These substituents enhance metabolic stability by reducing susceptibility to oxidative demethylation .
  • 8-(2-Morpholinoethyl) moiety: The morpholine ring at position 8 improves solubility and may influence interactions with phosphodiesterases (PDEs) or neurotransmitter receptors .

Properties

IUPAC Name

4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12H,1,5-11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYVLVQRSFXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Formula

  • Molecular Formula : C₁₅H₁₉N₅O₂
  • Molecular Weight : 299.34 g/mol

Structural Characteristics

The compound features a purine core with multiple substituents that may influence its biological interactions. The presence of the morpholinoethyl group and the dimethyl substitutions are critical for its pharmacological profile.

Research indicates that this compound may act as a selective inhibitor of certain kinases involved in cancer progression. Its structural similarity to other imidazo[2,1-f]purines suggests it could modulate pathways related to cell proliferation and survival.

In Vitro Studies

Several studies have evaluated the biological activity of this compound against various cancer cell lines:

  • IC50 Values : In a study evaluating the compound's potency against cancer cells, it demonstrated an IC50 of approximately 45 nM against c-Met-addicted EBC-1 cells, indicating strong inhibitory activity .

Table 1: Summary of Biological Activity Data

Study ReferenceCell LineIC50 (nM)Mechanism of Action
EBC-145c-Met inhibition
A549 (Lung Cancer)30Induction of apoptosis
MDA-MB-23150Inhibition of cell migration

Case Study Example

In a notable study involving the compound's effects on lung cancer cells (A549), researchers observed that treatment led to significant apoptosis induction at concentrations around 30 nM. The study highlighted how the compound interfered with key signaling pathways associated with tumor growth and metastasis .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests good oral bioavailability with minimal toxicity observed in preliminary animal studies. Further investigations are required to fully elucidate its metabolic pathways and long-term effects.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action :

  • The compound interacts with specific molecular targets involved in cancer cell signaling pathways.
  • It has been observed to inhibit the activity of certain kinases that are critical for tumor growth and survival.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action :

  • The neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.
  • It may enhance neurotrophic factor signaling, promoting neuronal survival and function.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against various cancer types. For instance:

  • Breast Cancer Cells : Showed significant reduction in cell viability at concentrations above 10 µM.
  • Lung Cancer Cells : Induced apoptosis in a dose-dependent manner.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Xenograft Models : In vivo studies using xenograft models have shown reduced tumor growth when treated with the compound compared to control groups.

Data Table: Summary of Key Findings

Study TypeApplication AreaKey Findings
In VitroAnticancerInhibition of cell proliferation in breast and lung cancer cells.
In VivoAnticancerReduced tumor growth in xenograft models.
In VitroNeuroprotectionDecreased oxidative stress in neuronal cultures.
Animal StudiesNeuroprotectionImproved cognitive function in Alzheimer’s model.

Case Study 1: Anticancer Efficacy

A recent publication evaluated the effects of 1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione on human breast cancer cells (MCF-7). The study reported a significant decrease in cell viability and increased apoptosis markers after treatment with the compound for 48 hours.

Case Study 2: Neuroprotective Potential

Another study explored its neuroprotective effects using a mouse model of Alzheimer’s disease. Mice treated with the compound exhibited improved memory retention and reduced amyloid plaque formation compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related compounds, focusing on substituent variations and their biochemical implications.

Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine Derivatives

Compound Name & Source Substituents Molecular Formula Key Biological Activities
Target Compound 1,7-dimethyl; 3-(2-methylallyl); 8-(2-morpholinoethyl) C₁₉H₂₅N₇O₃ (est.) Inference: Potential PDE4B/PDE10A inhibition based on morpholinoethyl group .
8-(3-Chloro-4-methylphenyl) analog 8-(3-chloro-4-methylphenyl); 3-(2-methylallyl); 1,7-dimethyl C₂₀H₂₁ClN₆O₂ Enhanced lipophilicity (Cl substituent); possible kinase inhibition .
3-(2-Fluorobenzyl) analog 3-(2-fluorobenzyl); 8-(2-morpholinoethyl); 1,7-dimethyl C₂₂H₂₄FN₇O₃ Improved serotonin receptor binding (fluorobenzyl group) .
8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2-yl)butyl) analog 8-substituted dihydroisoquinolinylbutyl; 1,3-dimethyl C₂₈H₃₄N₈O₄ PDE4B1 and PDE10A inhibition (IC₅₀ < 1 µM); serotonin 5-HT₆ receptor antagonism .
8-(2-Hydroxyethyl) analog 8-(2-hydroxyethyl); 1,7-dimethyl C₁₁H₁₃N₅O₃ Reduced metabolic stability due to hydroxyl group; limited CNS penetration .

Substituent-Driven Pharmacological Effects

A. Position 8 Modifications
  • Morpholinoethyl group (target compound): Linked to PDE selectivity due to morpholine’s hydrogen-bonding capacity. Analogous compounds with morpholine derivatives show nanomolar affinity for PDE4B .
  • Chloro-4-methylphenyl group : Increases hydrophobicity, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Hydroxyethyl group : Enhances polarity, limiting CNS activity but improving renal clearance.
B. Position 3 Modifications
  • 2-Methylallyl (target compound): Balances steric hindrance and flexibility, optimizing receptor-ligand interactions .
  • 2-Fluorobenzyl : Introduces electron-withdrawing effects, enhancing serotonin receptor binding (e.g., 5-HT₇ antagonism) .
C. Position 1 and 7 Methyl Groups

Consistent across all analogs, these groups prevent demethylation and stabilize the purine core, prolonging half-life .

Key Research Findings

PDE Inhibition: The 8-(2-morpholinoethyl) group in the target compound likely mimics the pharmacophore of rolipram (a PDE4 inhibitor), as seen in Compound 5 (PDE4B1 IC₅₀ = 0.87 µM) .

Receptor Affinity : Fluorinated analogs (e.g., 3-(2-fluorobenzyl)) exhibit 5-HT₇ receptor binding (Ki = 12 nM), suggesting the target compound may share serotonergic activity .

Synthetic Challenges: Bulky substituents at position 8 (e.g., dihydroisoquinolinylbutyl) require high-temperature cyclization (175°C) and Lewis acid catalysts (AlCl₃), reducing yields to 15% .

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